INH154

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

INH154 is a highly potent inhibitor for the binding of Nek2 and Hec1, with IC50 values of 120 nM in MB468 cells and 200 nM in Hela cells . It has shown significant effectiveness in inhibiting the proliferation of various cancer cells, including leukemia, osteosarcoma, and glioblastoma . This compound is particularly noted for its high potency in treating breast tumors characterized by elevated levels of Hec1 and Nek2 .

Preparation Methods

The synthetic routes and reaction conditions for INH154 are not extensively detailed in the available literature. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year . For in vivo experiments, this compound is dissolved in DMSO and other solvents to achieve the desired concentration .

Chemical Reactions Analysis

INH154 undergoes various chemical reactions, primarily focusing on its interaction with Nek2 and Hec1. The compound effectively blocks the phosphorylation of Hec1 by Nek2, leading to the inhibition of cancer cell proliferation . The major products formed from these reactions are the inhibited forms of Nek2 and Hec1, which result in reduced tumor growth .

Scientific Research Applications

INH154 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cells, including leukemia, osteosarcoma, and glioblastoma . It is also highly potent in treating breast tumors with elevated levels of Hec1 and Nek2 . In vivo studies have demonstrated that this compound significantly slows tumor growth in mice, with reduced tumor proliferation index and lower levels of Nek2 and Hec1 phosphorylation . Additionally, this compound has been used in combination with PD-L1 blockade to effectively eliminate multiple myeloma cells and prolong survival in mouse models .

Mechanism of Action

The mechanism of action of INH154 involves its binding to Hec1 at specific amino acid residues, effectively blocking the phosphorylation of Hec1 by Nek2 . This interaction triggers the degradation of Nek2 through a proteasome-mediated pathway, leading to cell death . The binding of this compound to Hec1 forms a “death-trap” that ultimately results in the inhibition of cancer cell proliferation and tumor growth .

Comparison with Similar Compounds

Similar compounds include INH41 and INH22, which also target the interaction between Nek2 and Hec1 . INH154 stands out due to its exceptional potency in inhibiting tumor cell growth, with IC50 values of 0.20 μM in HeLa cancer cells and 0.12 μM in MDA-MB-468 cancer cells . This makes this compound one of the most potent inhibitors in its class .

Properties

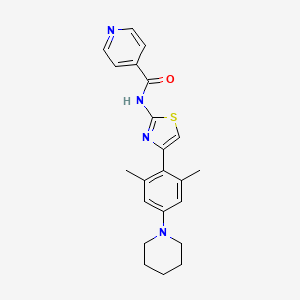

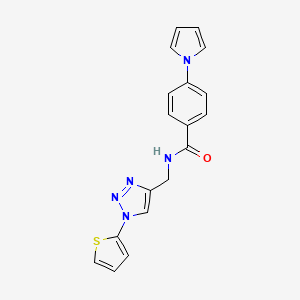

IUPAC Name |

N-[4-(2,6-dimethyl-4-piperidin-1-ylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS/c1-15-12-18(26-10-4-3-5-11-26)13-16(2)20(15)19-14-28-22(24-19)25-21(27)17-6-8-23-9-7-17/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVORAZSFSZSKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline](/img/structure/B2657899.png)

![2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide](/img/structure/B2657901.png)

![6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2657903.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2657907.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2657910.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2657913.png)

![N-Ethyl-4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2657917.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2657919.png)